[(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine
CAS No.: 1042614-47-0
Cat. No.: VC3038973
Molecular Formula: C12H16ClN
Molecular Weight: 209.71 g/mol
* For research use only. Not for human or veterinary use.
amine - 1042614-47-0](/images/structure/VC3038973.png)
Specification
CAS No. | 1042614-47-0 |
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Molecular Formula | C12H16ClN |
Molecular Weight | 209.71 g/mol |
IUPAC Name | N-[(4-chlorophenyl)methyl]-1-cyclopropylethanamine |
Standard InChI | InChI=1S/C12H16ClN/c1-9(11-4-5-11)14-8-10-2-6-12(13)7-3-10/h2-3,6-7,9,11,14H,4-5,8H2,1H3 |
Standard InChI Key | QWFFDWBYGBSZGQ-UHFFFAOYSA-N |
SMILES | CC(C1CC1)NCC2=CC=C(C=C2)Cl |
Canonical SMILES | CC(C1CC1)NCC2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
(4-Chlorophenyl)methylamine features three principal structural components: a 4-chlorophenyl group, a methylene bridge, and a 1-cyclopropylethyl group, all connected through a central nitrogen atom. The 4-chlorophenyl group consists of a benzene ring with a chlorine atom at the para position relative to the methylene attachment point. The 1-cyclopropylethyl group incorporates a three-membered cyclopropane ring attached to an ethyl carbon that connects to the nitrogen. This arrangement creates a secondary amine with two distinct carbon substituents, leading to potential stereochemical considerations if the 1-cyclopropylethyl group contains a stereogenic center.
The presence of both aromatic and aliphatic regions within the same molecule creates an interesting polarity distribution that likely influences the compound's solubility properties and interactions with biological systems. The chlorine atom introduces an electronegative center that can participate in halogen bonding interactions, while the cyclopropyl ring provides a region of increased electron density due to its strained bonds.
Physical Properties
While specific data for (4-Chlorophenyl)methylamine is not directly available in the provided search results, we can estimate its physical properties based on structurally similar compounds. Closely related compounds such as (4-chlorophenyl)(cyclopropyl)methylamine and (4-chlorophenyl)(cyclopropyl)methylamine provide useful reference points for this estimation.
Table 1: Estimated Physical Properties of (4-Chlorophenyl)methylamine Compared to Similar Compounds
Property | (4-Chlorophenyl)methylamine (estimated) | (4-chlorophenyl)(cyclopropyl)methylamine | (4-chlorophenyl)(cyclopropyl)methylamine |
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Molecular Formula | C₁₂H₁₆ClN (estimated) | C₁₀H₁₂ClN | C₁₁H₁₄ClN |
Molecular Weight | ~209.7 g/mol (estimated) | 181.662 g/mol | 195.68856 g/mol |
Density | ~1.1-1.3 g/cm³ (estimated) | 1.2±0.1 g/cm³ | Not provided |
Boiling Point | ~270-280 °C (estimated) | 266.5±23.0 °C at 760 mmHg | Not provided |
Flash Point | ~140-145 °C (estimated) | 136.2±10.7 °C | Not provided |
LogP | ~2.5-3.0 (estimated) | 2.38 | Not provided |
Based on the properties of similar compounds, (4-Chlorophenyl)methylamine would likely be a colorless to pale yellow liquid or low-melting solid at room temperature. Its estimated boiling point would be significantly higher than its melting point, consistent with other secondary amines of similar molecular weight . The compound would likely exhibit moderate lipophilicity, with an estimated LogP value between 2.5 and 3.0, making it moderately soluble in organic solvents while maintaining limited water solubility.
Chemical Properties
The chemical properties of (4-Chlorophenyl)methylamine are determined by the reactivity of its functional groups and structural elements:
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The secondary amine functionality serves as a nucleophilic center, capable of participating in numerous reactions:
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Nucleophilic substitution with alkyl halides to form tertiary amines
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Acylation with acyl halides or anhydrides to form amides
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Condensation with aldehydes or ketones to form imines
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Coordination with Lewis acids or transition metals via the nitrogen lone pair
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The 4-chlorophenyl group exhibits reactivity characteristic of halogenated aromatics:
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Electrophilic aromatic substitution reactions, though deactivated compared to unsubstituted benzene
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Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) utilizing the aryl chloride
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Nucleophilic aromatic substitution under appropriate conditions, particularly with strong nucleophiles
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The cyclopropyl moiety introduces strain-based reactivity:
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Potential for ring-opening reactions under acidic conditions or with electrophiles
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Cyclopropylcarbinyl rearrangements in appropriate substrates
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Enhanced reactivity toward radical species compared to typical alkyl groups
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The combination of these functional groups within a single molecule creates potential for selective transformations and unique reactivity patterns. For instance, while chlorinated aromatic compounds generally exhibit considerable stability, the C-Cl bond can undergo cleavage under specific conditions or through metabolic processes, similar to how C-F bonds can be cleaved despite their perceived stability .
Synthesis and Reactions
Reductive Amination
Reductive amination represents one of the most straightforward approaches:
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Condensation of 4-chlorobenzaldehyde with 1-cyclopropylethylamine to form the corresponding imine
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Reduction of this imine intermediate using sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation
This methodology is particularly attractive due to its generally high yields and compatibility with various functional groups. The reaction could be performed as a one-pot procedure or with isolation of the imine intermediate, depending on the specific conditions employed. Similar imine formation has been documented with related compounds such as N-(4-chlorophenyl)-1-phenylethanimine .
Alkylation of 1-Cyclopropylethylamine
Direct alkylation provides another viable synthetic pathway:
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Reaction of 1-cyclopropylethylamine with 4-chlorobenzyl chloride or 4-chlorobenzyl bromide
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Utilization of a suitable base (e.g., potassium carbonate, triethylamine) to neutralize the generated hydrogen halide
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Purification through standard techniques such as recrystallization or column chromatography
While straightforward, this approach may lead to over-alkylation products, necessitating careful control of stoichiometry and reaction conditions.
Transition Metal-Catalyzed Approaches
Modern synthetic methodologies utilizing transition metal catalysis offer potent alternatives:
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Palladium-catalyzed coupling of 1-cyclopropylethylamine with 4-chlorobenzyl halides
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Copper-catalyzed N-arylation followed by reduction
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Ruthenium-catalyzed hydroaminoalkylation processes
These approaches align with contemporary trends in organic synthesis, as highlighted in the literature regarding transition-metal catalyzed synthesis of alkylamines . Such methodologies often provide superior selectivity and functional group tolerance compared to classical approaches.
Chemical Transformations
(4-Chlorophenyl)methylamine could serve as a versatile starting material for various chemical transformations:
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N-functionalization reactions:
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Acylation to form amides, particularly relevant for peptidomimetic compounds
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Sulfonylation to generate sulfonamides with potential pharmaceutical applications
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Carbamoylation to produce urea derivatives
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Alkylation to create tertiary amines with tailored properties
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Aromatic ring modifications:
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Metal-catalyzed cross-coupling to introduce carbon-carbon bonds
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Nucleophilic aromatic substitution to replace the chlorine with other nucleophiles
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Directed ortho-metalation for regioselective functionalization
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Cyclopropyl ring transformations:
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Ring-opening reactions under specific conditions
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Expansion to four-membered rings
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Functionalization of the cyclopropyl C-H bonds
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These transformations could provide access to structurally diverse derivatives with potentially enhanced or modified biological activities.
Applications and Research Findings
Synthetic Building Blocks
(4-Chlorophenyl)methylamine could serve as a valuable building block in organic synthesis:
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As an intermediate in the synthesis of more complex pharmaceutical compounds:
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Further functionalization of the nitrogen could lead to compounds with enhanced biological activity
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The aromatic ring provides a scaffold for additional modifications
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In the preparation of specialized ligands:
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The secondary amine functionality could participate in metal coordination
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Derivatives could potentially serve as asymmetric catalysts in organic transformations
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As a component in diversity-oriented synthesis:
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The multiple functional groups allow for selective transformations
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Incorporation into combinatorial chemistry approaches could generate libraries of compounds for screening
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Structure-Activity Relationship Studies
The structure of (4-Chlorophenyl)methylamine presents interesting opportunities for structure-activity relationship (SAR) studies:
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The influence of the chlorine substituent position:
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Comparison with ortho- and meta-substituted analogues could reveal optimal binding orientations
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Replacement with other halogens or functional groups could modulate electronic properties
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The role of the cyclopropyl moiety:
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Comparison with cyclobutyl, cyclopentyl, or acyclic analogues could illuminate the importance of ring strain
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Introduction of substituents on the cyclopropyl ring might enhance selectivity for specific targets
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The effect of the methylene linker length:
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Shortening or extending the linker could alter the spatial relationship between functional groups
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Introduction of additional functionality in the linker region might provide additional binding interactions
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Such studies could contribute valuable insights to medicinal chemistry research and potentially lead to the development of compounds with enhanced biological profiles.
Future Research Directions
Synthesis Optimization
Future research could focus on developing efficient, scalable synthesis routes for (4-Chlorophenyl)methylamine:
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Green chemistry approaches:
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Exploration of solvent-free or aqueous reaction conditions
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Utilization of catalytic rather than stoichiometric reagents
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Development of one-pot multi-step sequences to minimize waste
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Flow chemistry methodologies:
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Adaptation of batch processes to continuous flow systems
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Optimization of reaction parameters for enhanced efficiency and safety
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Scale-up studies to assess industrial viability
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Catalytic methods:
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Investigation of novel catalysts for key transformation steps
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Development of asymmetric synthesis routes if stereogenic centers are present
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Exploration of photocatalytic or electrochemical approaches
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The application of InCl₃-catalyzed one-pot synthesis methodologies, similar to those reported for heterocyclic compounds , could potentially provide efficient access to (4-Chlorophenyl)methylamine or its derivatives.
Biological Activity Evaluation
Comprehensive biological screening would be essential to understand the potential applications of (4-Chlorophenyl)methylamine:
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Neurological activity:
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Receptor binding assays for common CNS targets (dopamine, serotonin, adrenergic receptors)
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Enzymatic assays (monoamine oxidase, cholinesterase)
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Electrophysiological studies to assess neuronal effects
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Anti-inflammatory potential:
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In vitro cytokine production assays
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Enzyme inhibition studies (COX, LOX pathways)
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Cellular models of inflammation
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Antimicrobial properties:
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Minimum inhibitory concentration determinations against bacterial panels
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Antifungal activity assessments
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Investigation of mechanisms of action
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Toxicological profiling:
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Cytotoxicity against mammalian cell lines
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Genotoxicity assessments
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Metabolic stability studies
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Chemical Derivatization
Systematic modification of the (4-Chlorophenyl)methylamine structure could yield valuable structure-activity insights:
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Aromatic ring modifications:
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Variation of halogen substituent (F, Br, I)
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Introduction of additional substituents (methyl, methoxy, trifluoromethyl)
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Replacement with heterocyclic systems
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Amine functionalization:
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Conversion to amides, sulfonamides, or ureas
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Formation of tertiary amines with various substituents
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Introduction of protecting groups for selective transformations
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Cyclopropyl ring modifications:
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Introduction of substituents on the cyclopropyl ring
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Ring expansion to larger cycloalkyl groups
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Replacement with other strained systems
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These derivatization studies could potentially lead to compounds with enhanced properties or selectivity profiles.
Computational Studies
Computational approaches could provide valuable insights into the properties and behavior of (4-Chlorophenyl)methylamine:
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Quantum mechanical calculations:
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Density functional theory studies to explore electronic structure
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Conformational analysis to identify preferred molecular geometries
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Calculation of physicochemical parameters
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Molecular dynamics simulations:
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Exploration of conformational flexibility in different environments
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Prediction of solubility and partition coefficients
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Investigation of potential aggregation behaviors
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Molecular docking studies:
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Prediction of binding modes with potential biological targets
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Virtual screening against protein databases
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Structure-based design of optimized derivatives
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QSAR and machine learning approaches:
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Development of predictive models for biological activity
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Identification of key structural features for specific activities
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Design of focused libraries for experimental testing
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The predicted collision cross-section data available for similar compounds could provide valuable reference points for analytical method development and structural confirmation .
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